molecular formula C11H14O3 B1311871 3-(3-Methoxyphenyl)-2-methylpropanoic acid CAS No. 61227-51-8

3-(3-Methoxyphenyl)-2-methylpropanoic acid

Cat. No. B1311871
CAS RN: 61227-51-8
M. Wt: 194.23 g/mol
InChI Key: GVLWIDSXTQWCRW-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-methylpropanoic acid is a member of methoxybenzenes . It can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .


Synthesis Analysis

The synthesis of compounds similar to 3-(3-Methoxyphenyl)-2-methylpropanoic acid has been reported in several studies. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid was synthesized by condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid to generate (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid followed by hydrogenation .


Molecular Structure Analysis

The molecular structure of 3-(3-Methoxyphenyl)-2-methylpropanoic acid is characterized by a methoxyphenol moiety core structure . The compound has a molecular weight of 180.20 .

Scientific Research Applications

Oxidation Reactions and Radical Formation

  • Research on the oxidation of related compounds, such as 2-(4-methoxyphenyl)-2-methylpropanoic acid, has shown that oxidation can lead to the formation of radical cations and influence side-chain fragmentation reactivity. This highlights the potential of 3-(3-Methoxyphenyl)-2-methylpropanoic acid in studying radical formation and reactivity in organic chemistry (Bietti & Capone, 2008).

Synthesis of Pharmaceutical Agents

  • The compound has been used in the efficient synthesis of potent pharmaceutical agents, such as PPARpan agonists. This application demonstrates its utility in drug development and synthesis (Guo et al., 2006).

Antioxidative Properties

  • Phenylpropanoids, including variants of 3-(3-Methoxyphenyl)-2-methylpropanoic acid, have been isolated from various natural sources like berries andhave shown antioxidative properties. This suggests the potential application of 3-(3-Methoxyphenyl)-2-methylpropanoic acid in the development of natural antioxidants (Kikuzaki et al., 1999).

Antitumor and Antioxidant Activities

  • Compounds related to 3-(3-Methoxyphenyl)-2-methylpropanoic acid have been evaluated for their antitumor, antiproliferative, and antioxidant activities. This indicates its potential in cancer research and in exploring new treatments (Wilairat et al., 2006).

Anti-inflammatory Activity

  • Research on β-hydroxy-β-arylpropanoic acids, structurally similar to 3-(3-Methoxyphenyl)-2-methylpropanoic acid, has shown significant anti-inflammatory activity. This suggests potential applications in developing anti-inflammatory drugs (Dilber et al., 2008).

Methylation Reactions in Fish

  • The compound's structural analogs have been studied in the context of methylation reactions in fish, providing insights into biochemistry and metabolism in aquatic organisms (Scheline, 1962).

Neuroprotective Properties

  • Phenylpropanoid esters of rhamnose, related to 3-(3-Methoxyphenyl)-2-methylpropanoic acid, have shown neuroprotective effects. This suggests potential applications in neurodegenerative disease research and treatment (Kim & Kim, 2000).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye irritation and is toxic to aquatic life .

properties

IUPAC Name

3-(3-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLWIDSXTQWCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-2-methylpropanoic acid

Synthesis routes and methods I

Procedure details

A mixture of the butyric acid (4c, 51.6 g) and polyphosphoric acid (511 g) was heated at 100° C. for 2.5 hours. The mixture was poured into water (1 L) and extracted with AcOEt. The combined extracts were washed with water, 5% sodium bicarbonate solution and brine, dried over MgSO4 and filtered. After removing the solvent under reduced pressure, the residue was chromatographed on silica gel eluting with hexane:AcOEt (4:1 to 1:2) to give the titled compound (30.0 g).
Quantity
51.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
511 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of the indanone (5c, 29.7 g, 0.110 mol), sodium acetate (15.0 g, 0.183 mol), 10% palladium-coal (3.01 g) in acetic acid (300 ml) was hydrogenated at atmospheric pressure. The catalyst was filtered off and the solvent evaporated. The residue was partitioned between water and AcOEt and the aqueous layer was extracted with AcOEt. The combined organic layers were washed with water, 5% NaHCO3 and brine, dried, filtered and evaporated. The crude product was purified by recrystallization from hexane:AcOEt to give the pure titled compound (15.7 g, 3 steps yield 51%), mp, 67-69° C.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium-coal
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HO Gülcan, S Ünlü, A Dimoglo, Y Şahin… - Archiv der …, 2015 - Wiley Online Library
The current structure–activity relationship of profens (ie, 2‐arylpropionic acid derivatives, a class of non‐steroidal anti‐inflammatory drugs) discusses the importance of α‐monomethyl …
Number of citations: 5 onlinelibrary.wiley.com

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